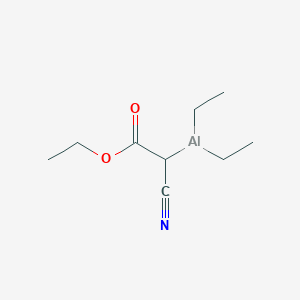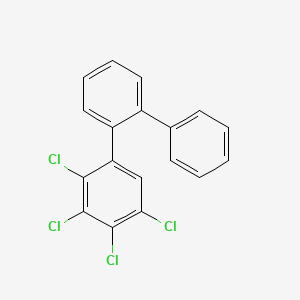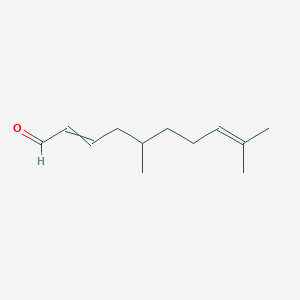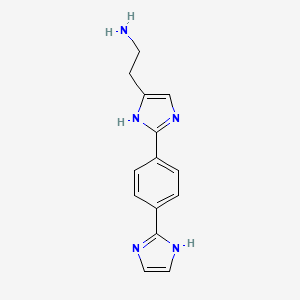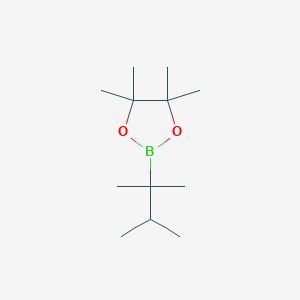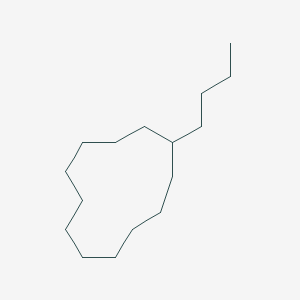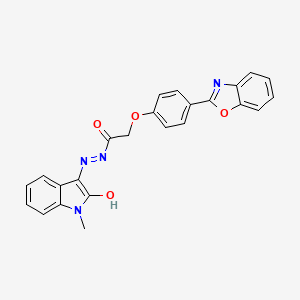
lithium;2,6-dihydroaceanthrylen-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2,6-dihydroaceanthrylen-2-ide is an organolithium compound with the molecular formula C16H11Li It is a derivative of 2,6-dihydroaceanthrylene, where the hydrogen atom at the 2-position is replaced by a lithium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,6-dihydroaceanthrylen-2-ide typically involves the reaction of 2,6-dihydroaceanthrylene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 2,6-dihydroaceanthrylene is treated with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Lithium;2,6-dihydroaceanthrylen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons.
科学的研究の応用
Lithium;2,6-dihydroaceanthrylen-2-ide has several applications in scientific research, including:
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of lithium;2,6-dihydroaceanthrylen-2-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium is known to modulate neurotransmitter activity, stabilize neuronal activity, and provide neuroprotection . It affects multiple signaling pathways, including those involving cyclic AMP (cAMP) and glycogen synthase kinase-3 (GSK-3), which are critical for its therapeutic effects .
類似化合物との比較
Similar Compounds
Lithium naphthalenide: Another organolithium compound used in similar applications, particularly in polymerization reactions.
Lithium phenylacetylide: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
Lithium;2,6-dihydroaceanthrylen-2-ide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
109686-31-9 |
|---|---|
分子式 |
C16H11Li |
分子量 |
210.2 g/mol |
IUPAC名 |
lithium;2,6-dihydroaceanthrylen-2-ide |
InChI |
InChI=1S/C16H11.Li/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13;/h1-9H,10H2;/q-1;+1 |
InChIキー |
FIWBYGFBOZSUIW-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1C2=CC=CC=C2C3=C[CH-]C4=C3C1=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




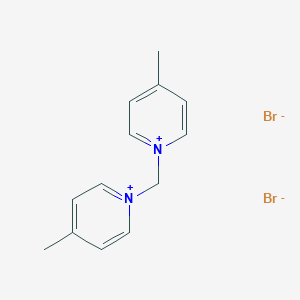
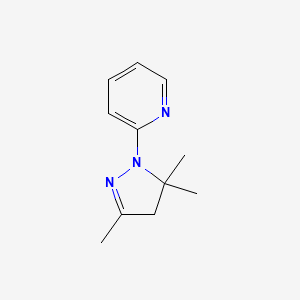
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
